4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Description
4-Acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core structure with distinct substituents:
- 7-Bromo: A bromine atom at position 7, a feature shared with several clinically used benzodiazepines.
- 5-Phenyl: A phenyl group at position 5, contributing to receptor binding affinity.
- 4-Acetyl: An acetyl group at position 4, a unique modification that may influence metabolic stability and pharmacokinetics.
Properties
IUPAC Name |
4-acetyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(21)20-10-16(22)19-15-8-7-13(18)9-14(15)17(20)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOWBSMVDHRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzophenone and acetic anhydride.
Acetylation: The 2-amino-5-bromobenzophenone undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the corresponding acetyl derivative.
Cyclization: The acetyl derivative is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the benzodiazepine ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized benzodiazepine derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrobenzodiazepine core with a bromo substituent at the 7-position and an acetyl group at the 4-position. This unique structure contributes to its biological activity and interaction with various targets in the human body.
Pharmacological Studies
The compound has been investigated for its potential as an anxiolytic and sedative agent. Benzodiazepines are widely used for their calming effects on the central nervous system (CNS). Research indicates that derivatives like 4-acetyl-7-bromo-5-phenyl may exhibit enhanced efficacy due to structural modifications.
Notable Findings:
- Anxiolytic Activity : Studies have shown that compounds with similar structures can significantly reduce anxiety-like behaviors in animal models, suggesting potential therapeutic use in treating anxiety disorders.
Anticonvulsant Properties
Benzodiazepines are also known for their anticonvulsant properties. The specific compound may interact with GABA_A receptors, enhancing GABAergic transmission and providing seizure control.
Case Studies:
A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their anticonvulsant activities. The findings indicated that modifications at specific positions could lead to improved potency against seizures.
Synthesis of Novel Derivatives
The synthesis of 4-acetyl-7-bromo-5-phenyl derivatives has been a focus of research aimed at developing new therapeutic agents. Synthetic methodologies often involve multi-step reactions that introduce various functional groups to enhance biological activity.
Synthesis Pathway:
A typical synthetic route may include:
- Formation of the benzodiazepine core through cyclization.
- Bromination at the 7-position using brominating agents.
- Acetylation at the 4-position using acetic anhydride or acetyl chloride.
Potential Anti-cancer Activity
Emerging research suggests that certain benzodiazepine derivatives may possess anti-cancer properties. The ability of these compounds to induce apoptosis in cancer cells is under investigation.
Research Insights:
In vitro studies have demonstrated that some benzodiazepine derivatives can inhibit cell proliferation in various cancer cell lines, indicating a possible role in cancer therapy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzodiazepines
Key Observations :
- The 7-bromo substituent is shared with bromazepam and brotizolam but contrasts with methylclonazepam’s 7-nitro and oxazolam’s 7-chloro . Bromine enhances lipophilicity and receptor binding compared to nitro (electron-withdrawing) or chlorine (moderate electronegativity).
- Ring system variations (e.g., thieno-triazolo in brotizolam, oxazolo in oxazolam) significantly impact receptor selectivity and potency.
Pharmacological and Functional Comparisons
- Bromazepam : Used as an anxiolytic; the pyridyl group at position 5 enhances solubility but reduces potency compared to phenyl-substituted analogs .
- Brotizolam: A short-acting hypnotic; its thieno-triazolo fused ring increases affinity for α1-subunit-containing GABAA receptors, favoring sedative effects .
- Methylclonazepam : The 7-nitro group (as in clonazepam) confers anticonvulsant activity but may increase risk of tolerance due to oxidative metabolite formation .
- Oxazolam : The oxazolo ring reduces sedation while maintaining anxiolytic efficacy, attributed to altered pharmacokinetics .
Biological Activity
4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse pharmacological activities. This compound is characterized by an acetyl group at the 4-position, a bromine atom at the 7-position, and a phenyl group at the 5-position. These structural features contribute to its unique biological properties and potential therapeutic applications.
- Molecular Formula : C15H13BrN2O
- Molecular Weight : 317.18 g/mol
- CAS Number : 17972-72-4
The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism underlies its anxiolytic and sedative properties.
Biological Activities
Research indicates that 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one exhibits several biological activities:
1. Anxiolytic Effects
Studies have demonstrated that this compound can reduce anxiety-like behaviors in animal models. The anxiolytic effect is attributed to its ability to potentiate GABAergic transmission.
2. Sedative Properties
The sedative effects are evident in behavioral assays where treated subjects show reduced locomotor activity and increased sleep duration.
3. Anticonvulsant Activity
The compound has shown promise in preventing seizures in various animal models, indicating its potential use as an anticonvulsant agent.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | |
| Sedative | Increased sleep duration | |
| Anticonvulsant | Prevented seizures in animal models |
Case Study: Anxiolytic Effects
A study published in Medicinal Chemistry Research evaluated the anxiolytic effects of various benzodiazepine derivatives including 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. The results indicated a significant reduction in anxiety levels when administered to rodents under stress-inducing conditions. The compound's effectiveness was comparable to established anxiolytics like diazepam.
Case Study: Anticonvulsant Properties
Another research conducted by Yu et al. (1999) highlighted the anticonvulsant properties of this compound through a series of tests involving chemically-induced seizures. The findings suggest that it significantly increased the seizure threshold in treated animals compared to control groups.
Synthesis and Preparation
The synthesis of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves:
- Starting Materials : 2-amino-5-bromobenzophenone and acetic anhydride.
- Acetylation : Acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
- Cyclization : Cyclization under acidic conditions (e.g., hydrochloric acid) to form the benzodiazepine ring.
- Purification : Techniques such as recrystallization or column chromatography are used for purification.
Q & A
Q. What synthetic strategies are recommended for preparing 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one?
The synthesis typically involves multi-step reactions starting from a benzodiazepine core. Key steps include:
- Acylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride under basic conditions .
- Halogenation : Bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) in controlled conditions to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the pure compound .
Q. How can structural characterization of this compound be rigorously validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., acetyl, bromo, phenyl groups) via H, C, and 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydro-benzodiazepine ring conformation .
Advanced Research Questions
Q. How can researchers identify the primary pharmacological targets of this benzodiazepine derivative?
Methodological approaches include:
- Receptor Binding Assays : Screen against GABA receptor subtypes using radioligands (e.g., H-flunitrazepam) to assess competitive binding .
- Computational Docking : Molecular dynamics simulations to predict interactions with receptor binding pockets (e.g., using AutoDock Vina) .
- In Vivo Models : Behavioral assays (e.g., anxiety, sedation) in rodents to correlate receptor affinity with functional effects .
Q. How should contradictory data on pharmacological efficacy across studies be resolved?
Address discrepancies by:
- Comparative Studies : Replicate experiments under standardized conditions (e.g., consistent animal strains, dosing regimens) .
- Structural Analog Analysis : Compare results with analogs (e.g., 7-chloro or 7-fluoro derivatives) to isolate substituent-specific effects .
- Meta-Analysis : Statistically evaluate pooled data from independent studies to identify outliers or confounding variables .
Q. What strategies optimize regioselectivity in substitution reactions for brominated benzodiazepines?
Key factors influencing regioselectivity:
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) direct electrophilic bromination to electron-rich positions .
- Steric Hindrance : Bulky substituents (e.g., phenyl at C5) may block bromination at adjacent sites .
- Catalyst Selection : Use Lewis acids (e.g., FeBr) to enhance selectivity in halogenation .
Q. What methodologies assess metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Pharmacokinetic Profiling : Measure plasma half-life (t) and clearance rates in animal models .
Q. How can toxicity risks be systematically evaluated during early-stage development?
- In Vitro Cytotoxicity : Screen against human hepatocyte lines (e.g., HepG2) using MTT assays .
- Genotoxicity Testing : Ames test for mutagenicity and comet assay for DNA damage .
- Structure-Toxicity Relationships : Compare toxicity profiles with structurally related compounds (e.g., temazepam, flurazepam) to identify problematic substituents .
Q. What techniques resolve enantiomeric purity for chiral benzodiazepine derivatives?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra comparison with known standards .
- Enzymatic Assays : Test stereoselective binding to enzymes (e.g., cytochrome P450 isoforms) to infer enantiomer activity .
Q. How can reaction yields be optimized in large-scale synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to minimize side products .
- Temperature Control : Optimize exothermic steps (e.g., acylation) using cryogenic reactors to prevent decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during ring closure .
Q. What validation parameters are critical for analytical method development?
- Specificity : Demonstrate resolution from impurities/degradants via forced degradation studies (e.g., acid/base hydrolysis) .
- Linearity : Validate calibration curves (R > 0.995) across the expected concentration range .
- Limit of Detection (LOD) : Establish sensitivity using signal-to-noise ratios (S/N ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
